benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate
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Overview
Description
Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and an aminopropanoyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar protective group properties.
N-carbobenzyloxy-amino acids: Used in peptide synthesis as protecting groups.
Uniqueness
Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate stands out due to its complex structure, which provides unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23) |
InChI Key |
RZYHMOHKUHSHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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